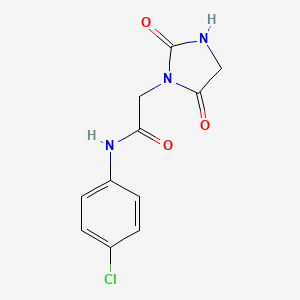

N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide, also known as Cpd 1, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential future directions.

Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

The study of the molecular structure of compounds related to N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide reveals detailed insights into their crystalline form and intermolecular interactions. For instance, the imidazolidine-2,4-dione system exhibits planarity, with specific dihedral angles indicating structural stability and potential for forming cyclic dimers through intermolecular hydrogen bonds (Sethusankar et al., 2002).

Antibacterial Activity

Several derivatives of N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide have been synthesized and evaluated for their antibacterial activity against various strains of bacteria. The QSAR studies highlight the positive contribution of substituents to the compound's efficacy, indicating the role of hydrophobicity and steric bulk in enhancing antibacterial properties (Desai et al., 2008).

Antioxidant Properties

Research into the antioxidant properties of certain derivatives has shown significant effects in vitro, offering insights into their potential therapeutic applications. These effects were measured through various assays, including the lipid peroxidation levels and microsomal ethoxyresorufin O-deethylase activities, showcasing the compounds' free radical scavenging properties (Ayhan-Kılcıgil et al., 2012).

Corrosion Inhibition

In the field of materials science, certain acetamide derivatives have been investigated for their corrosion prevention efficiencies. These studies provide valuable data on the application of these compounds in protecting steel surfaces in acidic and oil mediums, thus offering insights into industrial applications for corrosion prevention (Yıldırım & Cetin, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds structurally related to N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide have been explored for their photovoltaic efficiency and ligand-protein interactions. These studies delve into the electronic properties, light harvesting efficiency, and potential use in dye-sensitized solar cells, along with their interactions with biological targets like Cyclooxygenase 1 (COX1), indicating their multifaceted applications in both energy production and biomedical research (Mary et al., 2020).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O3/c12-7-1-3-8(4-2-7)14-9(16)6-15-10(17)5-13-11(15)18/h1-4H,5-6H2,(H,13,18)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQVMGXCAQSQFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692170.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2692173.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2692179.png)

![N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2692180.png)

![Ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2692189.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2692192.png)